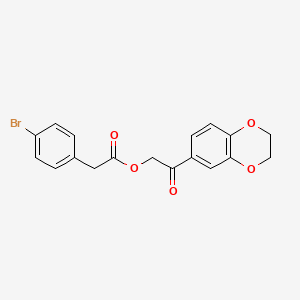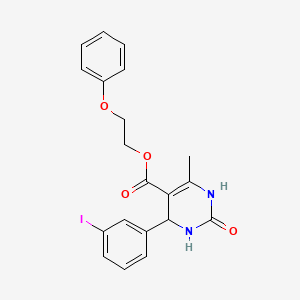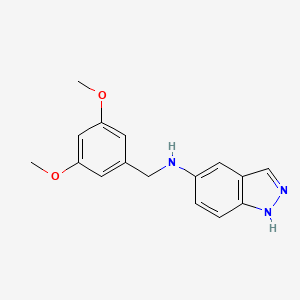
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl (4-bromophenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl (4-bromophenyl)acetate, also known as DBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DBA is a derivative of the popular drug MDMA, which is commonly known as ecstasy. However, unlike MDMA, DBA is not used for recreational purposes. It is primarily used as a research tool to study the mechanisms of certain physiological and biochemical processes.
作用機序
The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl (4-bromophenyl)acetate involves its ability to undergo a chemical reaction with ROS, resulting in the formation of a fluorescent product. This reaction is highly specific and can be used to detect ROS in living cells with high sensitivity.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in various experimental systems. For example, it has been shown to protect against oxidative stress in cells and to have anti-inflammatory effects in animal models of inflammation.
実験室実験の利点と制限
One of the main advantages of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl (4-bromophenyl)acetate is its high sensitivity and specificity for ROS detection. It is also relatively easy to use and can be applied to a wide range of experimental systems. However, this compound has some limitations, such as its potential toxicity and the need for specialized equipment for its detection.
将来の方向性
There are several potential future directions for research on 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl (4-bromophenyl)acetate. One area of interest is the development of new derivatives of this compound with improved properties for ROS detection. Another area of interest is the use of this compound in the study of other physiological and biochemical processes, such as the role of ROS in aging and neurodegenerative diseases. Additionally, this compound may have potential applications in the development of new therapies for diseases associated with oxidative stress.
合成法
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl (4-bromophenyl)acetate can be synthesized through a series of chemical reactions involving the starting materials 4-bromophenylacetic acid and 1,3-benzodioxole. The synthesis of this compound is a complex process that requires a high degree of expertise in organic chemistry.
科学的研究の応用
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl (4-bromophenyl)acetate has been used in scientific research to study a wide range of physiological and biochemical processes. One of the most notable applications of this compound is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. ROS are highly reactive molecules that can cause damage to cellular components, and their detection is important for understanding the mechanisms of oxidative stress in various diseases.
特性
IUPAC Name |
[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 2-(4-bromophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrO5/c19-14-4-1-12(2-5-14)9-18(21)24-11-15(20)13-3-6-16-17(10-13)23-8-7-22-16/h1-6,10H,7-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRRSYNDZYVFOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)COC(=O)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane](/img/structure/B5013651.png)
![5-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5013658.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-isoxazolylmethyl)-N-methylacetamide](/img/structure/B5013661.png)
![3-butyryl-6-methyl-4-[(2-methylphenyl)amino]-2H-pyran-2-one](/img/structure/B5013675.png)

![3-(4-methoxyphenyl)-11-[4-(methylthio)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5013686.png)
![5-(3-chloro-4-methylphenyl)-3-(3-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5013689.png)
![2-{2-[(5-bromo-2-fluorophenyl)thio]ethyl}pyridine oxalate](/img/structure/B5013693.png)
![1-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}piperidine oxalate](/img/structure/B5013700.png)
![4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5013709.png)

![({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl(2,3,4-trimethoxybenzyl)amine](/img/structure/B5013744.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]butanamide](/img/structure/B5013751.png)
